molecular formula C10H8FN3O2S B5513290 4-fluoro-N-(pyrimidin-2-yl)benzenesulfonamide

4-fluoro-N-(pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B5513290
M. Wt: 253.26 g/mol
InChI Key: KEKYMYSAEWTOIF-UHFFFAOYSA-N
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Description

4-fluoro-N-(pyrimidin-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. The presence of the pyrimidine ring in its structure makes it particularly interesting for medicinal chemistry, as pyrimidine derivatives have been widely studied for their therapeutic potential .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. It could also pose health hazards if ingested, inhaled, or in contact with the skin .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with pyrimidine-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine or diisopropylethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to sulfone or sulfoxide derivatives .

Scientific Research Applications

4-fluoro-N-(pyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(pyrimidin-2-yl)benzenesulfonamide
  • 4-bromo-N-(pyrimidin-2-yl)benzenesulfonamide
  • 4-iodo-N-(pyrimidin-2-yl)benzenesulfonamide

Uniqueness

4-fluoro-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

4-fluoro-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKYMYSAEWTOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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